Zatosetron maleate
Overview
Description
Zatosetron maleate, also known as LY 277359 maleate, is a potent and selective serotonin 5HT3 receptor antagonist . It is used for research purposes and is not sold to patients . It has been identified as potentially useful in the treatment of central nervous system disorders such as emesis induced by oncolytic drugs, migraine, dementia, anxiety, schizophrenia, and substance abuse .
Synthesis Analysis
In anticipation of commercialization, a manufacturing synthesis of Zatosetron maleate from tropinone and 5-chlorosalicylic acid was developed . The development efforts focused on addressing several key issues including the supply and quality of the critical raw material tropinone, improvements in the stereoselective formation of 3-endo-tropanamine, and the compatibility with existing manufacturing capabilities of process requirements for the Claisen rearrangement used to produce a crucial benzofuran intermediate .Molecular Structure Analysis
The molecular formula of Zatosetron maleate is C23H29ClN2O6 . The InChIKey is HAFQATMFFHYNPN-UHFFFAOYSA-N .Chemical Reactions Analysis
Zatosetron maleate is a potent, selective 5-hydroxytryptamine receptor antagonist . It is synthesized from tropinone and 5-chlorosalicylic acid .Physical And Chemical Properties Analysis
The molar mass of Zatosetron maleate is 464.94 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Development and Manufacturing
Zatosetron maleate, identified as a potent and selective 5-hydroxytryptamine receptor antagonist, has undergone significant development for manufacturing purposes. A synthesis process from tropinone and 5-chlorosalicylic acid was developed, focusing on key issues like the supply of tropinone, improvements in stereoselective formation, and compatibility with existing manufacturing capabilities. This development is crucial for its commercialization (Burks et al., 1997).
2. Potential in Treating Anxiety
A pilot study explored the efficacy of zatosetron maleate in treating a broad range of anxiety symptoms. This double-blind, placebo-controlled study involved patients with significant anxiety scores and showed a pattern of greater change in anxiety scores, favoring zatosetron over placebo, although no statistical significance was achieved (Smith et al., 1999).
3. Synthesis and Structure-Activity Relationships
Research on aroyltropanamides led to the discovery of dihydrobenzofuranyl esters and amides as potent 5HT3 receptor antagonists. Zatosetron maleate showed potent antagonism of serotonin-induced bradycardia in rats and demonstrated long-lasting effects. This study highlighted the crucial elements in the synthesis, like 7-carbamyl regiochemistry, dimethyl substitution, and chloro substituent (Robertson et al., 1992).
4. Metabolism and Pharmacokinetics in Humans
A study on the disposition of zatosetron in humans showed that it is a highly selective serotonin 5-HT3 receptor antagonist with minimal agonist activity. The study detailed its serum levels, metabolites, and excretion, providing valuable insights into its metabolism and pharmacokinetics (Franz et al., 1993).
5. Antiemetic Effects
Zatosetron maleate's antiemetic activity was studied in contexts such as cisplatin-induced emesis in dogs and ipecac-induced emesis in dogs and humans. It was found to be effective in preventing emesis, indicating its potential use in antiemetic therapy (Schwartz et al., 1994; Gidda et al., 1995).
6. Application in Acute Migraine
A study evaluated zatosetron's efficacy in acute migraine therapy. Although it was well-tolerated, no significant differences were found between zatosetron and placebo in reducing migraine severity or duration, suggesting its limited effectiveness in this context (Chappell et al., 1994).
7. Effects on Dopamine Neurons
Zatosetron was found to decrease the number of spontaneously active A10 dopamine cells, suggesting a potential mechanism of action that might be predictive of antipsychotic action without delayed onset (Rasmussen et al., 1991).
8. Metabolism in Different Species
A study on the metabolism of zatosetron compared its metabolic clearance in humans, rats, and monkeys, providing insights into interspecies differences in the metabolism of this compound (Ring et al., 1994).
9. Pharmacological Activities of Metabolites
An investigation into the pharmacological activities of zatosetron's metabolites revealed that while they exhibit some activity, they are less potent than the parent molecule, impacting its overall efficacy (Cohen et al., 1993).
10. Chronic Toxicity Studies
Chronic toxicity studies in rhesus monkeys and rats highlighted the potential hepato- and nephrotoxicity of zatosetron at very high doses relative to the proposed human clinical dose, providing important safety data (Bendele et al., 1995; Bendele et al., 1994).
Safety And Hazards
When handling Zatosetron maleate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQATMFFHYNPN-BSLJCGBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123482-22-4 (Parent) | |
Record name | Zatosetron maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zatosetron maleate | |
CAS RN |
123482-23-5 | |
Record name | Zatosetron maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZATOSETRON MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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